molecular formula C7H13B B1584704 1-Bromo-4-methylcyclohexane CAS No. 6294-40-2

1-Bromo-4-methylcyclohexane

Cat. No. B1584704
CAS RN: 6294-40-2
M. Wt: 177.08 g/mol
InChI Key: RLOHLPHAOHGRNM-UHFFFAOYSA-N
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Description

1-Bromo-4-methylcyclohexane, also known as p-Methylcyclohexyl bromide or 4-Methylcyclohexyl bromide, is a chemical compound with the formula C7H13Br . It is used as an intermediate in pharmaceutical research .


Molecular Structure Analysis

The molecular structure of 1-Bromo-4-methylcyclohexane consists of a cyclohexane ring with a bromine atom and a methyl group attached to it . The molecular weight is 177.082 .


Physical And Chemical Properties Analysis

1-Bromo-4-methylcyclohexane has a molecular weight of 177.082 . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume can be found in the ChemSpider database .

Scientific Research Applications

Conformational Analysis

  • Configuration of Bromo-Methylcholestane : A study by Allinger and Liang (1965) showed that 1-bromo-1-methylcyclohexane tends to favor a conformation with bromine axial and methyl equatorial, contrary to earlier conclusions. This insight is important for understanding the thermodynamic properties of related compounds.

Kinetics and Mechanism Studies

  • Heterolysis of Organohalogen Compounds : Research by Dvorko, Koshchii, and Ponomareva (2003) examined the rate of heterolysis of 1-bromo-1-methylcyclohexane. Their work provides valuable insights into the mechanisms and kinetics of reactions involving similar organohalogen compounds.

Asymmetric Bromination

  • Bromination of Methylcyclohexene : A study by Bellucci et al. (1969) explored the asymmetric bromination of 4-methylcyclohexene, which provided insights into the stereochemistry and reaction mechanisms of brominated cyclohexane derivatives.

Chemical Reaction Mechanisms

  • Solvation in Heterolysis : The research by Dvorko, Koshchii, and Ponomareva (2007) on the heterolysis of 1-bromo-1-methylcyclohexane in cyclohexane sheds light on the solvation effects during the E1 reaction. This contributes to a deeper understanding of the chemical behavior of brominated cyclohexanes in different environments.

Fuel Surrogate Studies

  • Pyrolysis and Combustion of Methylcyclohexane : An investigation by Wang et al. (2014) into the pyrolysis and combustion of methylcyclohexane, the simplest alkylated cyclohexane, provides insights relevant for understanding the combustion chemistry of larger cycloalkanes and practical fuels.

Carbonium Ions Study

  • Methylcyclopentyl Cation Study : Research by Olah et al. (1967) on the formation of the 1-methylcyclopentyl cation provides valuable information on carbonium ions, which are crucial for understanding many organic reactions.

Safety And Hazards

When handling 1-Bromo-4-methylcyclohexane, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

1-bromo-4-methylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Br/c1-6-2-4-7(8)5-3-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLOHLPHAOHGRNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5064207
Record name Cyclohexane, 1-bromo-4-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-methylcyclohexane

CAS RN

6294-40-2
Record name 1-Bromo-4-methylcyclohexane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexane, 1-bromo-4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006294402
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Record name p-Methylcyclohexyl bromide
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Record name Cyclohexane, 1-bromo-4-methyl-
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Record name Cyclohexane, 1-bromo-4-methyl-
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Record name 1-bromo-4-methylcyclohexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
HW Lee, HS Lee - Journal of the Korean Society for Applied Biological …, 2015 - Springer
… Likewise, the acaricidal activity of 1-bromo-4-methylcyclohexane and 1,1-difluoro-2-methylcyclohexane, which contains methyl, bromo, and fluoro group on the cyclohexane skeleton, …
Number of citations: 17 link.springer.com
A Mondal - 2022 - static.fossee.in
… Nucleophilic reaction of 1-bromo 4-methylcyclohexane . . . . . . . . … reaction of di-substituted 1-bromo 4-methylcyclohexane … Nucleophilic reaction of 1-bromo 4-methylcyclohexane …
Number of citations: 0 static.fossee.in
W Xue, R Shishido, M Oestreich - … Chemie International Edition, 2018 - Wiley Online Library
… There was no diastereocontrol in this radical reaction: 1-bromo-4-methylcyclohexane (7 p, dr=50:50) afforded 14 pa with dr=55:45 and isomerically pure 7 u (dr>99:1) epimerized to dr=…
Number of citations: 67 onlinelibrary.wiley.com
G Cera, T Haven, L Ackermann - Angewandte Chemie, 2016 - Wiley Online Library
… Furthermore, the reaction of diastereomerically pure cis-1-bromo-4-methylcyclohexane (6 f) with 1 a delivered the alkylated benzamide 7 af with almost complete erosion of the …
Number of citations: 192 onlinelibrary.wiley.com
W Xue, W Mao, L Zhang… - Angewandte Chemie …, 2019 - Wiley Online Library
… There was no diastereocontrol in the germylation of 1-bromo-4-methylcyclohexane (5 x with dr=50:50→8 x with dr=54:46). Interestingly, exo-8 y (dr=89:11) did form predominantly …
Number of citations: 32 onlinelibrary.wiley.com
JH Onley - 1978 - search.proquest.com
… For both reactions, 1-bromo-4-methylcyclohexane was found in Eluate A. Eluate A of the alcohol-bromine-silver acetate reaction also contained 4-methyl-1-cyclohexene. To separate …
Number of citations: 0 search.proquest.com
SP Chahal - 2010 - bradscholars.brad.ac.uk
The syntheses and characterisation of di(cyclohexylmethyl), di(2-cyclohexylethyl), di(2-methylcyclohexyl) and di(4-methylcyclohexyl) phosphoric acids; cyclohexylmethyl phosphonic …
Number of citations: 5 bradscholars.brad.ac.uk
C Despiau - 2013 - eprints.soton.ac.uk
Paroxetine, a selective serotonin reuptake inhibitor, is a potent drug used for the treatment of depression for more than 20 years. Although numerous syntheses have been reported for …
Number of citations: 2 eprints.soton.ac.uk
JS Fortin, MF Côté, J Lacroix, M Desjardins… - Bioorganic & medicinal …, 2008 - Elsevier
Aryl chloroethylureas (CEUs) are potent anti-neoplastic agents alkylating specific intracellular proteins such as β II -tubulin. Recently we have identified a new subset of CEU derived …
Number of citations: 20 www.sciencedirect.com
N Kritikos, A Bletsou, C Konstantinou, AD Neofotistos… - Molecules, 2023 - mdpi.com
Migration studies are one of the few domains of pharmaceutical analysis employing wide-scope screening methodologies. The studies involve the detection of contaminants within …
Number of citations: 5 www.mdpi.com

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